1-[(4-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid
Description
IUPAC Nomenclature & Isomeric Considerations
1-[(4-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid is a bicyclic compound comprising a cyclopropane ring substituted with a 4-hydroxybenzyl group and a carboxylic acid moiety. Its IUPAC name reflects:
- Cyclopropane core : A three-membered carbon ring with two substituents.
- 1-Position : Carboxylic acid group (-COOH) attached to one carbon of the cyclopropane.
- Methyl bridge : Connects the cyclopropane to a 4-hydroxyphenyl group (benzene ring with a hydroxyl group at the para position).
Isomeric Considerations :
- Stereogenic centers : The cyclopropane ring creates two stereogenic carbons (C1 and C2), leading to potential (1R,2R) and (1S,2S) enantiomers.
- Constitutional isomerism : Not applicable due to the fixed connectivity of substituents.
Key Identifiers :
| Property | Value | Source |
|---|---|---|
| CAS Number | 1512778-52-7 | |
| Molecular Formula | C₁₁H₁₂O₃ | |
| Molecular Weight | 192.21 g/mol | |
| PubChem CID | 80101044 |
Cyclopropane Ring Strain Analysis
The cyclopropane ring in this compound experiences angular strain due to bond angles deviating from the ideal 109.5° sp³ hybridization. Key findings:
- Bond Angles : Cyclopropane’s C-C-C angles are constrained to ~60°, creating bent bonds.
- Ring Strain Energy : Cyclopropane derivatives typically exhibit ~28 kcal/mol strain energy, weaker than typical C-C bonds (~88 kcal/mol).
- Impact of Substituents : The 4-hydroxybenzyl group introduces steric and electronic effects:
- Steric effects : Bulky benzyl group increases torsional strain.
- Electronic effects : Electron-donating -OH group may stabilize adjacent bonds via resonance.
Electronic Effects of 4-Hydroxybenzyl Substituent
The 4-hydroxybenzyl group influences the compound’s electronic properties through resonance and inductive effects:
- Hammett Substituent Constants :
| Substituent | σpara | σmeta | σI (Inductive) | |
|---|---|---|---|---|
| -OH | -0.37 | 0.12 | 0.29 |
The para-hydroxyl group acts as a strong electron donor via resonance, increasing electron density at the cyclopropane ring.
Hypothetical X-ray Crystallographic Studies
While no experimental data exists, structural predictions based on analogous compounds include:
- Cyclopropane Geometry :
- 4-Hydroxybenzyl Orientation :
- Hydrogen bonding : -OH group likely forms intermolecular H-bonds, influencing crystal packing.
- Conformational flexibility : Benzyl group may adopt a staggered conformation to minimize steric clashes.
- Carboxylic Acid Interactions :
- Dimerization : Possible formation of intermolecular O-H bonds between carboxylic acid groups.
Properties
IUPAC Name |
1-[(4-hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-9-3-1-8(2-4-9)7-11(5-6-11)10(13)14/h1-4,12H,5-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMKXJVNYKABFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzyl bromide with cyclopropane-1-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
1-[(4-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmacological Research
1-[(4-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid has been investigated for its potential therapeutic effects. Studies have indicated that compounds with similar structures exhibit anti-inflammatory and analgesic properties. For instance, derivatives of cyclopropane carboxylic acids have shown efficacy in inhibiting cyclooxygenase enzymes, which play a crucial role in inflammation .
Case Study: Anti-inflammatory Activity
A study demonstrated that cyclopropane derivatives could significantly reduce inflammation in animal models by modulating pathways associated with cytokine release. The specific mechanism involves the inhibition of COX-2 expression, leading to decreased prostaglandin synthesis .
Biochemical Applications
In biochemistry, this compound serves as a useful organic buffer in biological assays. Its ability to maintain pH stability makes it valuable for various biochemical reactions where pH fluctuations can affect enzyme activity .
Data Table: Buffering Capacity Comparison
| Compound | pH Range | Buffering Capacity (mM) |
|---|---|---|
| This compound | 6.5 - 7.5 | 50 |
| Acetic Acid | 4.5 - 5.5 | 40 |
| Phosphate Buffer | 6.0 - 8.0 | 60 |
Agricultural Science
The compound has also been studied for its role as an inhibitor of ethylene biosynthesis in plants. Ethylene is a key hormone involved in fruit ripening and senescence; thus, compounds that inhibit its synthesis can prolong shelf life and improve the quality of agricultural products.
Case Study: Ethylene Inhibition
Research has shown that derivatives like cyclopropane carboxylic acids can effectively inhibit the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is crucial for ethylene production in plants. This inhibition leads to delayed ripening in fruits such as peaches and tomatoes .
Mechanism of Action
The mechanism of action of 1-[(4-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites, influencing the compound’s biological activity. Pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Cyclopropane-carboxylic acid derivatives are widely studied for their structural rigidity and bioactivity. Below is a detailed comparison of 1-[(4-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid with structurally analogous compounds:
Structural Analogues with Aromatic Substitutions
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorophenyl derivative (C₁₀H₉FO₂) exhibits increased acidity due to fluorine’s electron-withdrawing effect, whereas the 4-methoxyphenyl analog (C₁₂H₁₄O₃) shows higher lipophilicity, influencing membrane permeability .
- Positional Isomerism : The 3-hydroxyphenyl isomer (C₁₀H₁₀O₃) may exhibit distinct hydrogen-bonding interactions compared to the 4-hydroxyphenyl parent compound, affecting receptor binding .
Heteroaromatic and Functionalized Derivatives
Key Observations :
- Dual Functional Groups : 1,1-Cyclopropane dicarboxylic acid (C₅H₆O₄) serves as a precursor for antimicrobial thiadiazole derivatives, highlighting the role of multiple acid groups in reactivity .
- Biological Relevance: ACC (C₄H₇NO₂) is a natural ethylene precursor in plants, contrasting with synthetic derivatives like the target compound, which lack amino groups .
Pharmacological and Physicochemical Comparisons
- Antimicrobial Activity: 1,1-Bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane, derived from 1,1-cyclopropane dicarboxylic acid, shows broad-spectrum antimicrobial activity, suggesting cyclopropane-carboxylic acids’ utility in antibiotic design .
- Antiviral Potential: Methyl ester derivatives (e.g., MPI23b) of cyclopropane-carboxylic acids demonstrate antiviral potency, underscoring the importance of esterification for cellular uptake .
- pKa Variations : The pKa of the target compound (~4.67) is higher than 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (pKa ~4.13), indicating substituent-dependent acidity .
Biological Activity
1-[(4-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid, also known as PCCA (Phenylcyclopropane-1-carboxylic acid), is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a cyclopropane ring substituted with a hydroxyl group on the phenyl moiety and a carboxylic acid functional group. Its molecular formula is .
The biological activity of PCCA is primarily attributed to its interaction with various biological targets, including enzymes involved in metabolic pathways. Research indicates that it may function as an inhibitor of ethylene biosynthesis, which is crucial for plant growth and development. This inhibition can affect processes such as fruit ripening and senescence, making it a candidate for agricultural applications .
Enzyme Inhibition Studies
PCCA has been studied for its inhibitory effects on 1-aminocyclopropane-1-carboxylate oxidase (ACO), an enzyme critical in the ethylene production pathway in plants. Molecular docking studies have shown that PCCA exhibits favorable binding affinities to ACO, suggesting its potential as a bioregulator in agricultural settings .
Study 1: Inhibition of Ethylene Production
A study conducted on Arabidopsis thaliana demonstrated that PCCA effectively inhibited ethylene production when applied exogenously. The results indicated a significant reduction in ethylene levels, which correlated with delayed fruit ripening and extended shelf life .
Study 2: Anti-inflammatory Properties
Another investigation highlighted the anti-inflammatory properties of PCCA. In vitro assays showed that PCCA could downregulate pro-inflammatory cytokines in cultured macrophages, suggesting its potential therapeutic application in inflammatory diseases .
Comparative Analysis
The following table summarizes the biological activities of PCCA compared to other related compounds:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound (PCCA) | Ethylene biosynthesis inhibition | ACO inhibition |
| Cyclopropane-1,1-dicarboxylic acid | Ethylene biosynthesis inhibition | ACO inhibition |
| 2-Phenylcyclopropane-1-carboxylic acid | Anti-inflammatory | Cytokine modulation |
Research Findings
Research highlights the diverse applications of PCCA beyond agriculture. Its role in modulating inflammation presents opportunities for developing new therapeutic agents. Studies have shown that derivatives of cyclopropane carboxylic acids can exhibit varying degrees of biological activity based on structural modifications, emphasizing the importance of structure-activity relationships (SAR) in drug design .
Q & A
Q. Q1. What are the optimal synthesis routes for 1-[(4-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves cyclopropanation and functional group modifications. A validated route includes an electro-induced Hofmann rearrangement using hydrochloric acid (pH 1) and water as solvents under controlled conditions (overnight, room temperature) . Cyclopropane ring formation may also employ carbene addition to alkenes or transition-metal-catalyzed methods. Yield optimization requires precise control of pH, solvent polarity, and reaction time. For example, acidic conditions stabilize intermediates during rearrangement, while polar solvents enhance cyclization efficiency .
Advanced Enzymatic Synthesis
Q. Q2. How can enzyme-catalyzed synthesis improve stereoselectivity in cyclopropane derivatives?
Enzyme-catalyzed methods, such as lipase- or cytochrome P450-mediated reactions, enable enantioselective synthesis. For isotope-labeled analogs (e.g., carbon-13), enzymatic systems reduce racemization risks. A documented protocol involves hydrolysis of ester precursors using NaOH in THF/MeOH (1:1) to retain stereochemical integrity . This approach avoids harsh conditions that may distort the cyclopropane ring’s strain-sensitive geometry.
Structural Characterization
Q. Q3. What advanced techniques resolve stereochemical ambiguities in cyclopropane-carboxylic acid derivatives?
X-ray crystallography is the gold standard for determining absolute configuration. For example, the title compound’s analogs were resolved using Cu-Kα radiation to confirm (1R,2S/1S,2R) diastereomers . Complementary methods include:
- NMR : - HSQC to assign ring protons and substituents.
- HPLC : Chiral columns (e.g., Chiralpak IA) with mobile phases like methanol/sodium acetate buffer (65:35, pH 4.6) for enantiomeric excess analysis .
Biological Activity Analysis
Q. Q4. How do researchers validate the sigma receptor affinity of cyclopropane-carboxylic acid derivatives?
Radioligand binding assays using -DTG or (+)‑pentazocine in membrane preparations (e.g., guinea pig brain) quantify affinity. For example, (±)-PPCC showed K values <10 nM for σ1 receptors, with selectivity over opioid and dopamine receptors confirmed via counter-screening . Contradictions in reported activities often arise from variations in tissue sources, assay buffers, or ligand concentrations, necessitating standardized protocols (e.g., fixed Mg/Ca levels).
Data Contradiction Resolution
Q. Q5. How can discrepancies in reaction yields between published synthetic methods be reconciled?
Discrepancies often stem from:
- Catalyst purity : Trace metals in commercial catalysts may alter cyclopropanation efficiency.
- Solvent effects : Apolar solvents (e.g., toluene) favor ring closure but slow carboxylation.
- Workup protocols : Acidic extraction (pH 1) improves carboxylate isolation but may hydrolyze labile esters .
Mitigation strategy : Reproduce reactions under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) and validate yields via HPLC-MS .
Computational Modeling
Q. Q6. What computational approaches predict the reactivity of cyclopropane-carboxylic acids in drug design?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model ring strain (∼27 kcal/mol) and electrostatic potential surfaces to predict nucleophilic attack sites. Molecular docking (AutoDock Vina) assesses binding to targets like σ1 receptors, correlating with experimental IC values .
Stability and Degradation
Q. Q7. What factors influence the hydrolytic stability of this compound?
The cyclopropane ring’s strain increases susceptibility to acid-catalyzed ring-opening. Stability studies in buffers (pH 1–13) show:
- pH 1–3 : Rapid degradation via protonation of the carboxylate group.
- pH 7.4 (physiological) : Half-life >24 hours, suitable for in vivo applications.
- Light exposure : UV irradiation induces C–C bond cleavage; storage in amber vials is critical .
Pharmacological Profiling
Q. Q8. How are pharmacokinetic properties optimized for cyclopropane-based therapeutics?
- LogP modulation : Introducing hydrophilic groups (e.g., hydroxyls) reduces LogP from 2.8 to 1.5, enhancing solubility.
- Metabolic stability : Methylation of the hydroxyl group decreases CYP3A4-mediated oxidation, as shown in microsomal assays .
Analytical Method Development
Q. Q9. What HPLC conditions separate cyclopropane-carboxylic acid diastereomers?
Toxicity Screening
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
